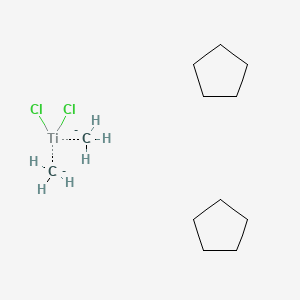
Carbanide;cyclopentane;dichlorotitanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cyclopentane;dichlorotitanium is a complex organometallic compound that features a titanium center coordinated to a cyclopentane ring and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The presence of titanium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;dichlorotitanium typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reactants: Titanium tetrachloride (TiCl4), cyclopentadiene (C5H6), and a reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -78°C to 0°C to control the reactivity of the intermediates.
Procedure: Titanium tetrachloride is added dropwise to a solution of cyclopentadiene and the reducing agent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Carbanide;cyclopentane;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of a coordinating solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Titanium dioxide (TiO2) and substituted cyclopentane derivatives.
Reduction: Lower oxidation state titanium complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Carbanide;cyclopentane;dichlorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.
作用机制
The mechanism of action of carbanide;cyclopentane;dichlorotitanium involves the coordination of the titanium center to various substrates, facilitating their transformation. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which activates the substrates for subsequent reactions. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other electron-rich species. The pathways involved typically include oxidative addition, reductive elimination, and ligand exchange processes.
相似化合物的比较
Titanocene dichloride (Cp2TiCl2): Another titanium-based organometallic compound with similar catalytic properties.
Zirconocene dichloride (Cp2ZrCl2): A zirconium analog with comparable reactivity.
Vanadocene dichloride (Cp2VCl2): A vanadium-based compound with similar structural features.
Uniqueness: Carbanide;cyclopentane;dichlorotitanium is unique due to its specific combination of ligands and the presence of a carbanide group, which imparts distinct reactivity compared to other metallocenes. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both academic and industrial research.
属性
分子式 |
C12H26Cl2Ti-2 |
|---|---|
分子量 |
289.10 g/mol |
IUPAC 名称 |
carbanide;cyclopentane;dichlorotitanium |
InChI |
InChI=1S/2C5H10.2CH3.2ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-5H2;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 |
InChI 键 |
VVCFMKJEEQLSQV-UHFFFAOYSA-L |
规范 SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


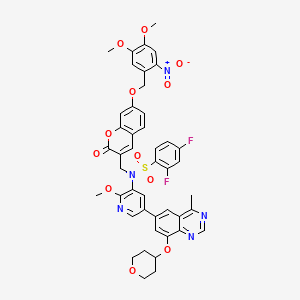
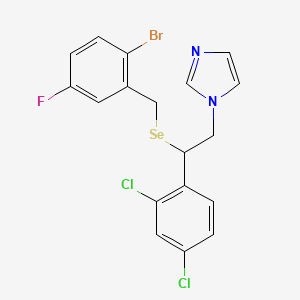
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
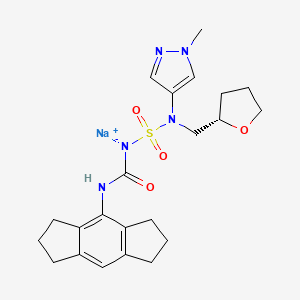
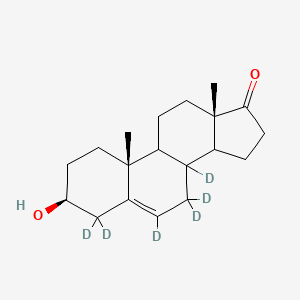
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

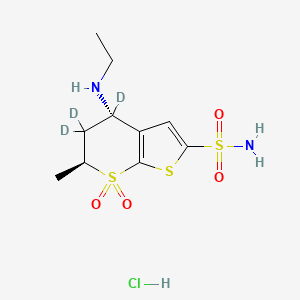
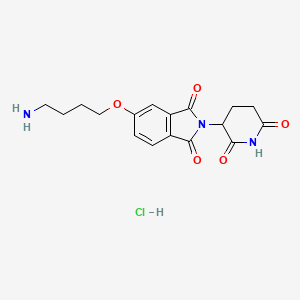
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
